molecular formula C13H17N3S B12159448 2-(4-Ethylpiperazin-1-yl)-1,3-benzothiazole

2-(4-Ethylpiperazin-1-yl)-1,3-benzothiazole

Cat. No.: B12159448
M. Wt: 247.36 g/mol
InChI Key: RRQBCJDYYQAJST-UHFFFAOYSA-N
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Description

2-(4-Ethylpiperazin-1-yl)-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole ring fused with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylpiperazin-1-yl)-1,3-benzothiazole typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of 2-aminobenzothiazole with 4-ethylpiperazine under basic conditions. The reaction is usually carried out in the presence of a suitable base such as potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylpiperazin-1-yl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, while the piperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring or the piperazine moiety.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Ethylpiperazin-1-yl)-1,3-benzothiazole involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpiperazin-1-yl)-1,3-benzothiazole
  • 2-(4-Phenylpiperazin-1-yl)-1,3-benzothiazole
  • 2-(4-Benzylpiperazin-1-yl)-1,3-benzothiazole

Uniqueness

2-(4-Ethylpiperazin-1-yl)-1,3-benzothiazole is unique due to the presence of the ethyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds .

Properties

Molecular Formula

C13H17N3S

Molecular Weight

247.36 g/mol

IUPAC Name

2-(4-ethylpiperazin-1-yl)-1,3-benzothiazole

InChI

InChI=1S/C13H17N3S/c1-2-15-7-9-16(10-8-15)13-14-11-5-3-4-6-12(11)17-13/h3-6H,2,7-10H2,1H3

InChI Key

RRQBCJDYYQAJST-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC3=CC=CC=C3S2

Origin of Product

United States

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